5'-Fluoro-2'-hydroxy-4-methoxychalcone

Description

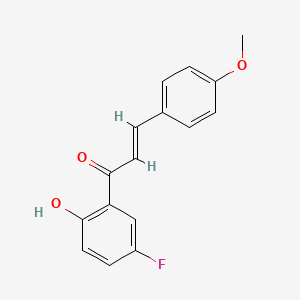

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXGODDHKAEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175829 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-94-6 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activities of 5 Fluoro 2 Hydroxy 4 Methoxychalcone and Analogs

Research on Anticancer and Antiproliferative Activities

The potential of chalcone (B49325) derivatives as anticancer agents has been extensively explored. Research indicates that compounds structurally related to 5'-Fluoro-2'-hydroxy-4-methoxychalcone exhibit significant inhibitory effects on cancer cell proliferation and tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

A range of chalcone derivatives has demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines in laboratory settings. For instance, certain α-fluorinated chalcones have shown excellent selective toxicity against cancer cells, with IC₅₀ values in the nanomolar range for some lines. nih.gov The mechanisms underlying these effects often involve the disruption of microtubule networks, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis through mitochondrial dysfunction. nih.gov

Studies on 2'-hydroxy chalcone derivatives have revealed significant apoptotic activity in human colon carcinoma (HCT116) cells. nih.gov Similarly, a ciprofloxacin (B1669076) chalcone hybrid demonstrated a concentration- and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) cells. waocp.org This hybrid was also found to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M stage. waocp.org Licochalcone C, another related chalcone, was also shown to inhibit the growth of HCT116 cells. nih.gov The antiproliferative activities of various chalcone analogs against several cancer cell lines are summarized below.

| Compound/Analog | Cell Line | Activity | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| α-Fluorinated Chalcone (4c) | MGC-803 (Gastric) | Antiproliferative | 0.025 µM | nih.gov |

| Matrinic Acid Derivative (5a) | HepG2 (Liver) | Antiproliferative | 7.727 ± 0.10 µM | researchgate.net |

| Matrinic Acid Derivative (5a) | HeLa (Cervical) | Antiproliferative | 8.02 ± 0.065 µM | researchgate.net |

| Licochalcone C | HCT116 (Colon) | Growth Inhibition | 16.6 µM | nih.gov |

| Licochalcone C | HCT116-OxR (Oxaliplatin-Resistant Colon) | Growth Inhibition | 19.6 µM | nih.gov |

The anticancer potential of chalcones has been further substantiated in animal models of cancer. The analog 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) has shown significant anti-tumor activity in vivo. nih.gov In mice bearing Sarcoma 180 solid tumors, intraperitoneal treatment with HMC resulted in a notable suppression of tumor weight. nih.gov Furthermore, when administered to mice implanted with murine Lewis lung carcinoma, the compound caused a significant inhibition of tumor volume. nih.gov These anti-tumor effects are thought to be linked to the compound's potent anti-angiogenic activity. nih.gov Other studies have shown that lead chalcone compounds can effectively inhibit lung tumor growth in animal models without signs of adverse side effects. acs.org

| Compound/Analog | Animal Model | Tumor Type | Key Finding | Source |

|---|---|---|---|---|

| 2'-hydroxy-4'-methoxychalcone | ICR Mice | Sarcoma 180 | 33.7% suppression in tumor weight | nih.gov |

| 2'-hydroxy-4'-methoxychalcone | Mice | Lewis Lung Carcinoma | 27.2% inhibition of tumor volume | nih.gov |

| Chalcone Lead Compound | Not Specified | Lung Tumor | Effective inhibition of tumor growth | acs.org |

Investigations into Antimicrobial Properties

Chalcones represent a class of chemical compounds with a broad spectrum of biological actions, including significant antimicrobial properties. nveo.org Their structural framework has been a foundation for the development of novel agents targeting bacteria, fungi, and viruses.

Chalcones and their derivatives have demonstrated notable activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. Studies on 2'-hydroxy 4-methoxychalcone (B190469) have shown antibacterial properties against Staphylococcus aureus and Escherichia coli. nveo.org Another synthetic chalcone derivative exhibited potent antibacterial activity against S. aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 2 μg/mL. nih.gov The antibacterial potential of these compounds is often linked to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde, a precursor for chalcone synthesis, was found to target the cell membrane to inhibit S. aureus growth. nih.gov Chalcones have also been investigated for their activity against Pseudomonas aeruginosa. biointerfaceresearch.com

| Compound/Analog | Bacterial Species | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2'-hydroxy 4-methoxychalcone | Staphylococcus aureus | Zone of Inhibition | Activity demonstrated | nveo.org |

| 2'-hydroxy 4-methoxychalcone | Escherichia coli | Zone of Inhibition | Activity demonstrated | nveo.org |

| Thiazolidinone-chalcone hybrid | Staphylococcus aureus | MIC | 2 µg/mL | nih.gov |

| 2-hydroxy-3,4,6-trimethoxyacetophenone (precursor) | Escherichia coli | Antimicrobial Activity | Activity reported | biointerfaceresearch.com |

| 2-hydroxy-3,4,6-trimethoxyacetophenone (precursor) | Pseudomonas aeruginosa | Antimicrobial Activity | Activity reported | biointerfaceresearch.com |

| 2-hydroxy-3,4,6-trimethoxyacetophenone (precursor) | Staphylococcus aureus | Antimicrobial Activity | Activity reported | biointerfaceresearch.com |

In addition to antibacterial effects, chalcones are recognized for their antifungal capabilities. Research has shown that 2'-hydroxy 4-methoxychalcone derivatives exhibit stronger inhibition against fungi like Mucor sps than against Candida albicans. nveo.org Licochalcone-A, another related natural compound, has demonstrated significant antifungal activity against C. albicans biofilms both in vitro and in an in vivo model of oral candidiasis. nih.gov Susceptibility assays for Licochalcone-A showed a Minimum Inhibitory Concentration (MIC) ranging from 62.5 to 150 μM against different strains of C. albicans. nih.gov Other studies have identified novel compounds with moderate antifungal activity against both Aspergillus niger and C. albicans, as measured by the diameter of the growth-inhibitory zone. nih.gov

| Compound/Analog | Fungal Species | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2'-hydroxy 4-methoxychalcone derivative | Candida albicans | Inhibition Zone | Inhibition observed | nveo.org |

| Licochalcone-A | Candida albicans (MYA2876) | MIC | 62.5–150 µM | nih.gov |

| Licochalcone-A | Candida albicans (ATCC 90028) | MIC | 62.5–100 µM | nih.gov |

| 6α,7α-epoxyferruginol | Aspergillus niger | Inhibition Zone | 27 mm | nih.gov |

| 6α,7α-epoxyferruginol | Candida albicans | Inhibition Zone | 27 mm | nih.gov |

The antiviral potential of chalcones has been investigated against several human viruses. An in silico study identified a synthetic chalcone derivative, 2'-hydroxy-4-methoxychalcone, as being active against the H5N1 influenza virus neuraminidase, suggesting a potential role in circumventing drug resistance. nih.gov More recently, the emergence of SARS-CoV-2 has spurred research into chalcones as potential anti-coronavirus agents. nih.gov Newly synthesized chalcone derivatives have been found to exhibit significant antiviral activity against SARS-CoV-2 in cell culture. nih.gov Another analog, 4-hydroxychalcone, demonstrated potent antiviral activity against the human coronavirus HCoV-OC43 both in vitro and in vivo. mdpi.com The mechanism for this activity was identified as targeting the early stages of viral replication by inhibiting the EGFR/AKT/ERK1/2 signaling pathway. mdpi.com

Antiparasitic Efficacy (e.g., Antimalarial against Plasmodium falciparum, Antileishmanial against Leishmania donovani)

Chalcones, a class of compounds to which this compound belongs, have demonstrated a wide spectrum of pharmacological activities, including notable antiparasitic effects. nih.gov Research into various substituted chalcones has revealed their potential as lead structures for the development of new antimalarial and antileishmanial agents.

A study evaluating a series of 2'-hydroxy methoxylated chalcones identified several potent and selective compounds against various parasites. nih.gov While this study did not specifically test the 5'-fluoro analog, it established that methoxylated 2'-hydroxychalcones exhibit significant activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.gov For instance, some analogs showed potent anti-T. brucei activity with EC50 values ranging from 1.3 to 4.2 μM. nih.gov

In the context of antimalarial research, various chalcone derivatives have been investigated for their efficacy against Plasmodium falciparum. Methoxyamino chalcone derivatives have been shown to inhibit the interaction of key parasitic redox systems, demonstrating antimalarial potency. peerj.com Furthermore, studies on fluoroorganic compounds and chalcones have indicated that fluoro-substituted chalcones can exhibit moderate to good antiplasmodial activity. mdpi.com The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct data on this compound is limited in the provided context, the activity of related fluoro-compounds against P. falciparum suggests a potential area for investigation. nih.govnih.gov

Regarding antileishmanial activity, chalcones have been explored as promising scaffolds. Research on other peroxide-based compounds has shown efficacy against intramacrophage amastigote forms of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The general susceptibility of Leishmania parasites to chalcone chemotypes supports the investigation of this compound and its analogs in this therapeutic area. nih.govmdpi.com

Table 1: Antiparasitic Activity of Select Chalcone Analogs

| Compound/Analog | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2'-hydroxy methoxylated chalcones | Trypanosoma brucei | EC50 | 1.3 - 4.2 µM | nih.gov |

| 2-fluoroethoxychalcones | Plasmodium falciparum (3D7) | IC50 | 3.5 - 20 µg/mL | mdpi.com |

| 4,8-dimethoxynaphthalenyl chalcones | Leishmania amazonensis | IC50 | 3.3 - 26.1 µM | mdpi.com |

Studies on Anti-inflammatory Effects

Substituted chalcones are recognized for their significant anti-inflammatory properties. A series of 4'-fluoro-2'-hydroxychalcones, which includes the subject compound, has been synthesized and specifically evaluated for anti-inflammatory, antioxidant, and analgesic activities. nih.govmdpi.com Within this series, 4'-fluoro-2'-hydroxy-4-methoxychalcone was identified as demonstrating the highest anti-inflammatory activity in an in vitro assay. mdpi.com The anti-inflammatory potential of chalcones is often linked to their ability to modulate key enzymatic pathways and inflammatory mediators involved in the inflammatory cascade. nih.govmdpi.com

Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-1, COX-2)

The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. sciforum.net Studies on chalcone derivatives have frequently focused on their ability to selectively inhibit COX isoforms, particularly the inducible COX-2 enzyme, which is upregulated during inflammation. nih.govsemanticscholar.org

An in vitro COX assay specifically identified 4'-fluoro-2'-hydroxy-4-methoxychalcone as having the highest anti-inflammatory activity among a series of related compounds, implying potent interaction with the COX pathway. mdpi.com A closely related analog, 2'-hydroxy-4'-methoxychalcone, was found to inhibit the induction of COX-2 protein expression in macrophages stimulated by 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.govresearchgate.net This inhibition of COX-2 expression is a key mechanism for reducing the production of pro-inflammatory prostaglandins. nih.govresearchgate.net The same study noted that the compound only slightly inhibited the activity of the constitutive COX-1 enzyme, suggesting a degree of selectivity for COX-2. nih.govresearchgate.net Another chalcone derivative, 4,2',5'-trihydroxy-4'-methoxychalcone, was also shown to inhibit COX-2 expression in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov This consistent finding across multiple chalcone analogs underscores the importance of COX-2 inhibition as a central mechanism for their anti-inflammatory effects.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Interleukins)

The anti-inflammatory action of this compound and its analogs extends to the regulation of various downstream inflammatory molecules. The inhibition of COX-2 expression by these compounds leads directly to a reduction in the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.govresearchgate.net Studies on 2'-hydroxy-4'-methoxychalcone demonstrated a potent suppression of PGE2 production, with an IC50 value of 3 µM. nih.govresearchgate.net

In addition to affecting the arachidonic acid pathway, these chalcones modulate other critical inflammatory signals. The analog 2-hydroxy-4'-methoxychalcone (AN07) was shown to decrease the upregulation of pro-inflammatory cytokines, including interleukin (IL)-1β and IL-6, in human aortic smooth muscle cells stimulated with oxidized low-density lipoprotein. nih.govresearchgate.net Similarly, studies in LPS-stimulated macrophages have shown that chalcone derivatives can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov Treatment with 4,2',5'-trihydroxy-4'-methoxychalcone suppressed the production of tumor necrosis factor-α (TNF-α) and IL-1β. nih.gov These findings indicate that the anti-inflammatory profile of these chalcones is broad, involving the downregulation of multiple key pro-inflammatory mediators. nih.govmdpi.com

Table 2: Effects of 2'-hydroxy-4'-methoxychalcone Analogs on Inflammatory Mediators

| Compound/Analog | Model System | Mediator | Effect | Reference |

|---|---|---|---|---|

| 2'-hydroxy-4'-methoxychalcone | TPA-stimulated macrophages | Prostaglandin E2 (PGE2) | Potent suppression (IC50 = 3 µM) | nih.govresearchgate.net |

| 2-hydroxy-4'-methoxychalcone | Ox-LDL-stimulated HASMCs | Interleukin-1β (IL-1β) | Decreased upregulation | nih.govresearchgate.net |

| 2-hydroxy-4'-methoxychalcone | Ox-LDL-stimulated HASMCs | Interleukin-6 (IL-6) | Decreased upregulation | nih.govresearchgate.net |

| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated macrophages | Nitric Oxide (NO) | Reduced production via iNOS inhibition | nih.gov |

| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated macrophages | Tumor Necrosis Factor-α (TNF-α) | Suppressed production | nih.gov |

Evaluation of Antioxidant Potentials

Radical Scavenging Assays (e.g., DPPH method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comresearchgate.net This assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov

The antioxidant activities of a series of 4'-fluoro-2'-hydroxychalcones were evaluated using the DPPH radical scavenging method. mdpi.com While the specific value for the 4-methoxy analog was not singled out in the available literature, the study noted that a related compound, 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone, showed the highest antioxidant activity. mdpi.com Structure-activity relationship studies on hydroxychalcones confirm that the presence of a 2'-hydroxy substituent on the A-ring is a crucial structural requirement for DPPH scavenging properties. mdpi.comnih.gov

Cellular Oxidative Stress Models (e.g., H2O2-induced yeast oxidative stress)

Beyond simple chemical assays, the antioxidant potential of 4'-fluoro-2'-hydroxychalcones has been validated in cellular models of oxidative stress. mdpi.com Specifically, these compounds were tested for their ability to protect against hydrogen peroxide (H2O2)-induced oxidative stress in yeast. mdpi.com This model provides a more biologically relevant context for evaluating antioxidant efficacy.

In these cellular assays, 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone again demonstrated the highest protective activity. mdpi.com The ability of these chalcones to mitigate cellular damage induced by potent oxidants like H2O2 highlights their potential to counteract oxidative stress at a biological level. mdpi.comnih.gov This cellular protection is a key component of their therapeutic potential, as oxidative stress is implicated in the pathogenesis of inflammation and numerous chronic diseases. scispace.com

Other Significant Preclinical Biological Activities

Beyond the primary activities, this compound and its analogs have demonstrated a range of other significant preclinical biological effects. These activities highlight the therapeutic potential of the chalcone scaffold in diverse pathological conditions, including atherosclerosis, neurodegenerative diseases, diabetes, and cancer.

Anti-atherosclerotic Activity

Atherosclerosis is a complex inflammatory disease characterized by lipid accumulation in the arterial walls. Chalcones have emerged as promising agents due to their anti-inflammatory and lipid-modulating properties. nih.govnih.gov

A synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone (AN07), has shown versatile therapeutic potential against atherosclerosis. nih.gov Studies have demonstrated that AN07 significantly inhibits the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL), a key event in the progression of atherosclerotic plaques. nih.gov This inhibitory effect is mediated through the downregulation of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty six 1 (Ets1) phosphorylations. nih.gov Furthermore, AN07 reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6. nih.gov A key mechanism underlying these effects is the ability of AN07 to increase the mRNA and protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a critical regulator of lipid metabolism and inflammation. nih.gov

Another novel chalcone derivative, known as 1m-6, was found to significantly reduce atherosclerotic plaque and lipid accumulation in the aortas of animal models. nih.gov This compound promotes cholesterol efflux from macrophages by up-regulating the ATP-binding cassette transporter A1 (ABCA1) and suppresses endothelial dysfunction by reducing the expression of adhesion molecules induced by tumor necrosis factor-alpha (TNF-α). nih.gov

Table 1: Anti-atherosclerotic Activities of Chalcone Analogs

| Compound | Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-hydroxy-4'-methoxychalcone (AN07) | Human Aortic Smooth Muscle Cells | Inhibits Ox-LDL-induced proliferation; Decreases IL-1β and IL-6; Increases PPARγ expression. | nih.gov |

| Chalcone Derivative (1m-6) | Ldlr-/- Mice | Ameliorates atherosclerotic plaque; Promotes cholesterol efflux via ABCA1; Reduces inflammation. | nih.gov |

Neuroprotective Studies

Chalcones have demonstrated significant potential in the context of neurodegenerative diseases, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govmdpi.com The simple chemical structure of chalcones allows for modifications that have led to the development of derivatives with promising neuroprotective activities. mdpi.com

The synthetic chalcone 2-hydroxy-4′-methoxychalcone (AN07) has been shown to possess novel antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com In macrophage cell lines, AN07 mitigates lipopolysaccharide (LPS)-induced oxidative stress by down-regulating gp91phox expression and activating the Nrf2/HO-1 antioxidant pathway. mdpi.com In human dopaminergic SH-SY5Y cells, a model for studying Parkinson's disease, AN07 protected against neurotoxicity induced by methylglyoxal (B44143) (MG), a reactive byproduct of glycolysis. mdpi.com The compound was found to up-regulate crucial neurotrophic signals, including insulin-like growth factor 1 receptor (IGF-1R) and brain-derived neurotrophic factor (BDNF). mdpi.com It also attenuated MG-induced apoptosis by increasing the anti-apoptotic protein Bcl-2 and reducing the release of cytochrome c. mdpi.com

Other chalcone analogs have also shown neuroprotective properties. For instance, 2,2′,5′-trihydroxychalcone (225THC) was found to be a potent inhibitor of apoptosis in neuronal cultures, an effect mediated by its anti-inflammatory action on microglial cells. nih.gov Similarly, a synthetic halogen-containing derivative, 2-iodo-4′-methoxychalcone (CHA79), protected SH-SY5Y cells from MG-induced neurotoxicity by enhancing neurotrophic signals, antioxidant defenses, and the glyoxalase pathway, which detoxifies MG. nih.gov

Table 2: Neuroprotective Activities of Chalcone Analogs

| Compound | Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-hydroxy-4′-methoxychalcone (AN07) | SH-SY5Y cells | Attenuates methylglyoxal-induced neurotoxicity; Upregulates BDNF and IGF-1R; Activates Nrf2/HO-1 pathway. | mdpi.com |

| 2,2′,5′-trihydroxychalcone (225THC) | Primary Rat Microglia and Neurons | Inhibits LPS-stimulated cytokine secretion; Potent inhibitor of apoptosis in neurons. | nih.gov |

| 2-iodo-4′-methoxychalcone (CHA79) | SH-SY5Y cells | Protects against methylglyoxal-induced neurotoxicity; Activates GLP-1 receptor and enhances antioxidant defense. | nih.gov |

| Xanthohumol | PC12 cells | Protects against oxidative damage via Nrf2 activation. | nih.gov |

Antidiabetic Activity (e.g., α-amylase, α-glucosidase inhibition)

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. mdpi.comnih.gov Chalcones and their derivatives have been identified as effective inhibitors of these enzymes. mdpi.com

α-Glucosidase, located in the brush border of the small intestine, breaks down disaccharides and oligosaccharides into glucose. nih.govscielo.br Its inhibition slows carbohydrate digestion and subsequent glucose absorption. scielo.br Several chalcones have demonstrated potent α-glucosidase inhibitory activity. For example, bavachalcone (B190645) showed significantly superior inhibition of α-glucosidase compared to the standard drug acarbose, with an IC50 value of 15.35 µg/mL versus 2.77 mg/mL for acarbose. scielo.brresearchgate.net The inhibitory mechanism is often a mixed competitive and non-competitive type. researchgate.net

α-Amylase is responsible for the initial breakdown of complex polysaccharides like starch. mdpi.comnih.gov Moderate inhibition of this enzyme is desirable to avoid gastrointestinal side effects from undigested carbohydrates. mdpi.com A study on fluorinated benzenesulfonic ester derivatives of 2-hydroxy-acetophenones, which share structural similarities with chalcones, found that a 5-fluoro-2-hydroxy substituted derivative exhibited the highest inhibitory activity against α-amylase, with an IC50 of 3.1 µM. mdpi.com Other studies have shown that halogen-containing chalcones, such as 2-bromo-4′-methoxychalcone and 2-iodo-4′-methoxychalcone, prevent the progression of hyperglycemia and obesity by activating 5'-adenosine-monophosphate-activated protein kinase (AMPK). nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Chalcone Analogs

| Compound/Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Bavachalcone | α-Glucosidase | 15.35 ± 0.57 µg/mL | scielo.brresearchgate.net |

| Acarbose (Standard) | α-Glucosidase | 2.77 ± 0.09 mg/mL | scielo.brresearchgate.net |

| 5-fluoro-2-hydroxy substituted derivative | α-Amylase | 3.1 ± 0.110 µM | mdpi.com |

| 4-Methoxychalcone | α-Glucosidase | Showed inhibitory activity | mdpi.com |

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. ebrary.net Inhibiting angiogenesis is a key therapeutic strategy in oncology. ijmps.org Chalcones and their synthetic analogs have been identified as potent anti-angiogenic agents. nih.govgoogle.com

Specifically, 2'-hydroxy-4'-methoxychalcone (HMC) has been evaluated for its in vitro and in vivo anti-angiogenic effects. nih.gov HMC was shown to decrease angiogenesis in the chick chorioallantoic membrane (CAM) assay and inhibit vessel formation induced by basic fibroblast growth factor (bFGF) in a mouse Matrigel plug assay. nih.gov The compound also reduced the proliferation of endothelial cells, suggesting that its anti-angiogenic activity may contribute to its observed anti-tumor effects in animal models. nih.gov

Other chalcone derivatives have also demonstrated significant anti-angiogenic properties. nih.gov For example, a synthetic chalcone known as chalcone 3 was found to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov It also decreased the secretion of matrix metalloproteinase-9 (MMP-9) and VEGF, both of which are crucial for the angiogenic process. nih.gov Similarly, methyl hydroxychalcone (B7798386) was shown to inhibit angiogenesis by blocking the VEGF signaling pathway in HUVECs. nih.gov The natural chalcone isoliquiritigenin (B1662430) has been identified as an anti-angiogenic agent that works by inhibiting VEGF expression. ijmps.org

Table 4: Anti-angiogenic Activities of Chalcone Analogs

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 2'-hydroxy-4'-methoxychalcone (HMC) | Chick CAM assay, Mouse Matrigel plug | Decreased angiogenesis; Reduced endothelial cell proliferation. | nih.gov |

| Chalcone 3 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced migration; Decreased MMP-9 and VEGF secretion. | nih.gov |

| Methyl hydroxychalcone | HUVECs, Rat Aorta Assay | Inhibited VEGF-induced proliferation and tube formation; Blocked VEGF signaling. | nih.gov |

| Isoliquiritigenin | Breast Cancer Cells | Inhibited VEGF expression and blocked kinase activity via interaction with VEGFR-2. | ijmps.org |

| p-hydroxychalcone | Rat Aorta Ring Assay | Showed dose-dependent inhibition of micro-blood vessel growth (IC50 of 17.15µg/ml). | globalresearchonline.net |

Mechanistic Insights into the Biological Actions of 5 Fluoro 2 Hydroxy 4 Methoxychalcone

Modulation of Cellular Pathways and Signaling Mechanisms

The biological activity of a compound is often dictated by its ability to modulate key cellular signaling pathways. Research into 5'-Fluoro-2'-hydroxy-4-methoxychalcone has explored its impact on several critical intracellular cascades.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p44/42 MAPK)

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and stress responses. The p44/42 MAPK (also known as Erk1/2) cascade is a well-studied pathway within this family. While direct studies on this compound's effect on p44/42 MAPK are not extensively available, research on structurally similar compounds offers insights. For instance, the related compound 2-hydroxy-4'-methoxychalcone has been shown to inhibit the phosphorylation of p44/42 mitogen-activated protein kinase. This suggests a potential mechanism by which chalcones with similar structural motifs might exert their effects, although specific studies on the 5'-fluoro derivative are required for confirmation.

Regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and glucose metabolism. The activation of PPARγ is a key mechanism for several therapeutic agents. Studies on related chalcones have indicated a potential for this class of compounds to interact with PPARγ. For example, 2-hydroxy-4'-methoxychalcone has been demonstrated to increase the expression of PPARγ mRNA and protein. Furthermore, 4'-Methoxychalcone has been found to regulate adipocyte differentiation through the activation of PPARγ. These findings suggest that the chalcone (B49325) scaffold can serve as a basis for PPARγ modulation, though direct evidence for this compound's activity as a PPARγ agonist or antagonist requires further specific investigation.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a major target for anti-inflammatory drug development. The 2'-hydroxychalcone (B22705) scaffold has been associated with the inhibition of NF-κB activation. Mechanistic studies on compounds like 4'-hydroxychalcone (B163465) have revealed that they can inhibit the degradation of IκBα, a critical step in the activation of NF-κB, thereby preventing the nuclear translocation of the p50/p65 subunits. While these findings point to a general anti-inflammatory potential for 2'-hydroxychalcones, the specific inhibitory mechanism and potency of this compound on the NF-κB pathway remain to be fully elucidated.

Activation of Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2)

The Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. Chalcones, as a chemical class, are recognized as potential activators of the Nrf2 pathway. This activation is a promising strategy for mitigating diseases associated with oxidative stress. The general mechanism involves the interaction of chalcones with Keap1, a repressor protein of Nrf2, leading to the release and nuclear translocation of Nrf2. However, specific studies detailing the ability of this compound to activate the Nrf2 pathway and induce the expression of its target genes are needed to confirm this activity.

Interactions with Molecular Targets

The therapeutic effects of a compound are ultimately determined by its direct interactions with specific molecular targets, such as enzymes.

Enzyme Inhibition Profiles (e.g., Collagenases, Gelatinases, α-Amylase, α-Glucosidase, Cholinesterase)

The inhibitory activity of this compound against various enzymes is a key area of research to understand its pharmacological potential.

α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A number of chalcone derivatives have been reported to inhibit both α-amylase and α-glucosidase, thereby delaying carbohydrate breakdown and reducing postprandial glucose levels. nih.gov The specific inhibitory constants (IC50) for this compound against these enzymes would be crucial for determining its potential as an anti-diabetic agent.

Cholinesterase: Acetylcholinesterase and butyrylcholinesterase are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary treatment strategy for Alzheimer's disease. Several 2'-hydroxychalcone derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, with some showing promising activity. nih.gov The presence and position of substituents on the chalcone rings have been shown to significantly influence their inhibitory potency.

Below is an interactive table summarizing the inhibitory activities of various chalcone derivatives against the mentioned enzymes, which may provide a comparative context for the potential activity of this compound.

| Enzyme Target | Chalcone Derivative Example | Reported IC50 Value |

| Acetylcholinesterase | 4c (a C4-substituted 2'-hydroxychalcone) | 3.3 µM |

| α-Amylase | Butein (a 2',4',3,4-tetrahydroxychalcone) | 21 ± 2 μM |

| α-Glucosidase | Dracidione (a chalcone-dihydrochalcone dimer) | 40.2 µg/ml |

Note: The data in this table is for structurally related compounds and not for this compound itself, as specific data for this compound was not available in the searched sources.

Tubulin Polymerization Inhibition

Chalcones are recognized for their ability to interfere with the polymerization of tubulin, a critical process for cell division. The disruption of microtubule dynamics is a key mechanism for the anticancer activity of many chalcones. nih.gov While direct studies on this compound are limited, research on structurally similar compounds, such as fluorinated 2'-hydroxychalcones, suggests a potent inhibitory effect on tubulin polymerization. researchgate.net This inhibition leads to the destabilization of microtubules, which are essential for the formation of the mitotic spindle during cell division. The failure to form a proper spindle apparatus results in mitotic arrest and can subsequently trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells. The presence of a fluorine atom on the B-ring of the chalcone structure is believed to enhance its metabolic stability and, consequently, its antiproliferative properties. nih.govresearchgate.net

Targeting Viral Enzymes (e.g., Neuraminidase, Proteases)

The antiviral potential of chalcone derivatives has been explored against various viral targets. A significant area of investigation is their ability to inhibit viral enzymes that are crucial for replication and propagation. For instance, a synthetic derivative, 2'-hydroxy-4-methoxychalcone, which is structurally analogous to the compound of interest, has been identified through in silico studies as a potential non-competitive inhibitor of the H5N1 influenza virus neuraminidase. nih.gov Neuraminidase is a key enzyme that facilitates the release of newly formed virus particles from infected cells. By inhibiting this enzyme, the chalcone derivative could effectively halt the spread of the virus. While this finding is based on computational modeling, it provides a strong rationale for further experimental validation of this compound as a potential antiviral agent targeting viral enzymes.

Disrupting Microbial Cell Structures and Key Enzymes

Chalcones have demonstrated broad-spectrum antimicrobial activity, and a primary mechanism of action is the disruption of microbial cell structures. nih.gov These compounds can interfere with the integrity of the cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov The lipophilic nature of chalcones, often enhanced by halogen substituents like fluorine, facilitates their interaction with and penetration of microbial cell membranes. juniperpublishers.com Furthermore, some chalcones are known to inhibit key microbial enzymes. For example, 4-fluorochalcone (B155551) has been shown to have a notable inhibitory effect on glutathione (B108866) S-transferase, an enzyme involved in detoxification and cellular protection in microorganisms. scispace.com Although specific studies on this compound's antimicrobial mechanism are not extensively documented, the established activities of related chalcones suggest that it likely acts through similar pathways of disrupting cell structures and inhibiting essential enzymes.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

A hallmark of the anticancer activity of many chalcones is their ability to induce cell cycle arrest and apoptosis in malignant cells. nih.govljmu.ac.uk

Research on a series of methoxy- and fluoro-chalcone derivatives has demonstrated their capacity to induce cell cycle arrest, particularly in the S and G2/M phases, in human melanoma cells. nih.gov This arrest prevents the cells from progressing through the cell cycle and undergoing division. The specific phase of arrest can vary depending on the chemical structure of the chalcone and the type of cancer cell. For example, some chalcones have been observed to cause arrest in the G0/G1 phase, while others, like the aforementioned methoxy- and fluoro-chalcones, act at the S and G2/M checkpoints. nih.govljmu.ac.uk This targeted disruption of the cell cycle is a key component of their antitumor efficacy.

Following cell cycle arrest, chalcones can trigger apoptosis, or programmed cell death, through the activation of specific signaling pathways. Studies on methoxy- and fluoro-chalcone derivatives have shown a significant activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The activation of caspase-3 leads to the cleavage of various cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be initiated by chalcones. escholarship.org The activation of these pathways ultimately converges on the executioner caspases, leading to the efficient and controlled elimination of cancer cells.

Data Tables

Table 1: Effects of Methoxy- and Fluoro-Chalcone Derivatives on Cell Cycle and Apoptosis in A375 Human Melanoma Cells

| Compound | Effect on Cell Cycle | Apoptotic Marker Activation |

| CH-1 (4-trifluoromethyl-4'-methoxychalcone) | S-G2/M phase arrest | Not specified |

| CH-3 (4-trifluoromethyl-2'-methoxychalcone) | S-G2/M phase arrest | Caspase-3 activation |

| CH-4 (3-trifluoromethyl-2',4'-dimethoxychalcone) | S-G2/M phase arrest | Caspase-3 activation |

| CH-7 (3-trifluoromethyl-4'-methoxychalcone) | S-G2/M phase arrest | Caspase-3 activation |

| Data based on a study of related chalcone derivatives. nih.gov |

Structure Activity Relationship Sar Studies of Fluorinated and Methoxylated Chalcones

Influence of Fluorine Substitution on Biological Activity and Pharmacological Profile

The introduction of a fluorine atom into the chalcone (B49325) scaffold can profoundly alter its physicochemical properties, leading to enhanced biological activity. nih.govresearchgate.net The strategic placement of fluorine can improve a compound's metabolic stability and membrane permeability, which are critical parameters for drug efficacy.

Position-Dependent Effects of Fluorine on Lipophilicity and Metabolic Stability

Fluorine is known to increase the lipophilicity of organic molecules. mdpi.comnih.gov This increased lipophilicity can enhance the ability of a compound to cross biological membranes, potentially leading to better absorption and distribution in the body. The position of the fluorine atom on the aromatic ring is critical. For instance, fluorination can significantly enhance the metabolic stability of chalcones by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This increased stability leads to a longer half-life of the compound in the body, potentially prolonging its therapeutic effect.

Impact on Anticancer, Antimicrobial, and Antioxidant Efficacy

Fluorine substitution has been shown to be a valuable strategy in the development of chalcones with potent anticancer, antimicrobial, and antioxidant properties. nih.govresearchgate.net The electron-withdrawing nature of fluorine can modulate the electronic properties of the chalcone molecule, influencing its interaction with biological targets.

Anticancer Activity: Numerous studies have demonstrated that fluorinated chalcones exhibit significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The presence of fluorine can enhance the compound's ability to induce apoptosis and arrest the cell cycle in cancer cells.

Antimicrobial Activity: Fluorinated chalcones have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. nih.gov The increased lipophilicity due to fluorine can facilitate the penetration of the microbial cell membrane, leading to enhanced antimicrobial effects.

Role of Methoxy (B1213986) Groups in Enhancing Biological Potency

Methoxy (-OCH3) groups are another key functional group that significantly impacts the biological activity of chalcones. Their presence and position on the aromatic rings can fine-tune the molecule's electronic and steric properties, leading to enhanced potency. biorxiv.orgjmolekul.com

Electron-Donating Effects and Activity Enhancement

The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. mdpi.com This electronic effect can be crucial for the interaction of the chalcone with its biological targets. In many cases, the presence of methoxy groups has been correlated with increased anticancer, anti-inflammatory, and antioxidant activities. jmolekul.comnih.gov For example, methoxy-substituted chalcones have been found to be potent inhibitors of enzymes involved in inflammatory pathways.

Importance of Hydroxyl Substituents for Specific Activities

The presence of a hydroxyl (-OH) group, particularly at the 2'-position of the A-ring, is a hallmark of many biologically active chalcones. This hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent carbonyl group, which influences the conformation and reactivity of the molecule. researcher.life

The hydroxyl group is a key pharmacophore for the antioxidant activity of chalcones. researcher.life It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. The number and position of hydroxyl groups on the aromatic rings are critical for determining the antioxidant capacity.

Furthermore, the 2'-hydroxyl group has been implicated in other biological activities, including anti-inflammatory and enzyme inhibitory effects. researcher.life It can act as a hydrogen bond donor or acceptor, facilitating the binding of the chalcone to its target proteins.

Data Tables

Disclaimer: The following tables contain representative data for chalcone derivatives that are structurally related to 5'-Fluoro-2'-hydroxy-4-methoxychalcone. Specific experimental data for this compound was not available in the public domain at the time of this article's generation.

Table 1: Representative Anticancer Activity of Substituted Chalcones

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Analog A | 2'-hydroxy-4-methoxy | MCF-7 (Breast) | 15.5 |

| Analog B | 4'-fluoro-2'-hydroxy | A549 (Lung) | 8.2 |

| Analog C | 2',4'-dihydroxy-4-methoxy | HeLa (Cervical) | 5.1 |

| Analog D | 5'-fluoro-2'-hydroxy-3,4-dimethoxy | IGR-39 (Melanoma) | 12.0 researcher.life |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency. Data is illustrative and sourced from various studies on analogous compounds. researcher.life

Table 2: Representative Antimicrobial Activity of Substituted Chalcones

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) |

|---|---|---|---|

| Analog E | 2'-hydroxy-4-methoxy | Staphylococcus aureus | 32 |

| Analog F | 4'-fluoro | Escherichia coli | 64 |

| Analog G | 2',4'-dihydroxy-4-methoxy | Candida albicans | 16 |

| Analog H | Polyoxygenated Chalcone | Cryptococcus neoformans | 7.8-15.6 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher potency. Data is illustrative and sourced from various studies on analogous compounds.

Table 3: Representative Antioxidant Activity of Substituted Chalcones

| Compound | Substitution Pattern | Assay | IC50 (µM) |

|---|---|---|---|

| Analog I | 2'-hydroxy-4-methoxy | DPPH Radical Scavenging | 25.3 |

| Analog J | 2',4'-dihydroxy | DPPH Radical Scavenging | 10.8 |

| Analog K | 2',4',3,4-tetrahydroxy | DPPH Radical Scavenging | > Vitamin C |

| Analog L | 2'-amino-3,4-dihydroxy | DPPH Radical Scavenging | 4.9 nih.gov |

Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. IC50 is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. Lower values indicate higher antioxidant activity. Data is illustrative and sourced from various studies on analogous compounds. nih.govresearcher.life

Combined Effects of Fluorine and Methoxy Groups on Electronic Environment and Optimal Biological Interactions

This balanced electronic environment is often crucial for optimal biological interactions. researchgate.net Studies have shown that the presence of both fluorine and methoxy substituents in chalcones can lead to improved anticancer and antimicrobial activities compared to their non-substituted counterparts. researchgate.net The electron-withdrawing nature of fluorine can increase the molecule's lipophilicity and metabolic stability, facilitating its transport across cell membranes. mdpi.com Simultaneously, the electron-donating methoxy group can influence the molecule's conformation and hydrogen-bonding capabilities, which are vital for receptor binding.

For instance, research into fluorinated and methoxylated chalcone derivatives has demonstrated their potential as selective monoamine oxidase-B (MAO-B) inhibitors. nih.gov The combination of these groups contributes to a competitive mode of inhibition, highlighting the importance of this specific substitution pattern for achieving selective bioactivity. nih.gov The interplay between an electron-donating group (methoxy) and an electron-withdrawing group (fluorine) can create a push-pull electronic effect across the chalcone backbone, which may be key to fitting into and interacting with the active site of enzymes like MAO-B.

Furthermore, the position of these substituents is critical. Nucleophilic aromatic substitution reactions have been used to synthesize chalcones with both fluorine and methoxy groups on the B ring. acgpubs.orgebyu.edu.tr It was observed that in poly-fluorinated rings, a methoxy group could selectively replace a fluorine atom at the para position, indicating that the location of substitution significantly alters the electronic properties and reactivity of the compound. acgpubs.orgebyu.edu.tr This precise positioning allows for the fine-tuning of the electronic character of the molecule to enhance its desired biological effect.

General Principles of Substitution Patterns and Their Biological Implications on Rings A and B

The biological activity of chalcones is highly dependent on the nature and position of substituents on both aromatic rings (Ring A and Ring B). nih.govnih.gov These substituents modify the molecule's physicochemical properties, such as electron distribution, steric hindrance, and lipophilicity, which directly impact their pharmacological profile.

Ring A (derived from acetophenone): Substituents on Ring A play a significant role in modulating activity. The presence of a hydroxyl group at the C-2' position is a common feature in many biologically active chalcones. This hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl group, which can influence the planarity and conformation of the molecule, affecting its interaction with biological targets. nih.govresearchgate.net Methoxy groups on Ring A, particularly at the 2' and 4' positions, have been associated with various activities, including antitumor properties. nih.gov

Ring B (derived from benzaldehyde): The substitution pattern on Ring B is equally crucial. Electron-donating groups (EDGs) like methoxy and hydroxyl, and electron-withdrawing groups (EWGs) like halogens (e.g., fluorine, chlorine) and nitro groups, have profound effects.

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy groups, on Ring B has been linked to various biological activities, including antiparasitic and anticancer effects. nih.govnih.gov For instance, trimethoxy substitution on the B ring can result in potent anticancer properties. researchgate.net Methoxy groups can increase the electron density of the aromatic ring and the conjugated system, which may enhance interactions with certain biological targets. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogen substituents, particularly fluorine, are frequently incorporated to enhance bioactivity. Fluorine's high electronegativity can alter the acidity of nearby protons and influence binding interactions. researchgate.net A fluorine atom at the para-position of Ring B has been shown to be favorable for certain activities. researchgate.net The introduction of fluorine can improve metabolic stability and membrane permeability, which are desirable pharmacokinetic properties. mdpi.com

The following interactive table summarizes the general effects of different substitution patterns on the biological activities of chalcones.

| Ring | Position | Substituent Type | General Biological Implication |

| Ring A | 2' | Hydroxyl (-OH) | Often enhances activity through hydrogen bonding and conformational effects. nih.govresearchgate.net |

| Ring A | 2', 4' | Methoxy (-OCH₃) | Associated with antitumor and other biological activities. nih.gov |

| Ring B | Varies | Methoxy (-OCH₃) | Generally enhances activities like anticancer and antiparasitic effects. nih.govnih.gov |

| Ring B | Varies | Hydroxyl (-OH) | Can contribute to antioxidant and anti-inflammatory properties. researchgate.net |

| Ring B | Para (4) | Fluorine (-F) | Often improves potency and pharmacokinetic properties. researchgate.net |

| Ring B | Varies | Other Halogens (-Cl, -Br) | Can enhance various biological activities, though effects vary. researchgate.net |

| α,β-Unsaturated Bridge | α-position | Fluorine (-F) | Can induce a specific conformation (s-trans) leading to strong cytotoxicity. researchgate.net |

Computational Approaches in Chalcone Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

There are currently no published molecular docking studies specifically investigating 5'-Fluoro-2'-hydroxy-4-methoxychalcone. This type of research is essential for identifying which proteins or enzymes the compound is likely to interact with in the body and for predicting the strength of these interactions. Such studies would provide the foundational knowledge needed to understand its potential biological effects.

Molecular Dynamics Simulations for Ligand-Target Interactions

Information regarding molecular dynamics simulations for this compound is not available in the scientific literature. These simulations are used to study the physical movements of atoms and molecules and would be critical for confirming the stability of the interactions predicted by molecular docking and for providing a more detailed picture of the binding process over time.

Homology Modeling in Drug Design

There is no evidence of homology modeling being used in the study of this compound. This technique is employed when the three-dimensional structure of a target protein has not been experimentally determined. Researchers can build a model of the target based on the known structure of a related protein, which can then be used for virtual screening and docking studies. The application of this method would be contingent on identifying a potential biological target for which a structural template exists.

Pharmacophore Modeling and Virtual Screening

No pharmacophore models based on this compound have been reported, nor has the compound been identified as a hit in virtual screening campaigns based on existing pharmacophores. This approach is valuable for identifying the essential structural features required for a compound's biological activity and for searching large chemical libraries for new molecules with similar properties.

Future Directions and Translational Potential in Academic Research

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future of synthesizing 5'-Fluoro-2'-hydroxy-4-methoxychalcone and its analogs is geared towards the adoption of green and sustainable chemistry principles. nih.gov Traditional methods for synthesizing chalcones, such as the Claisen-Schmidt condensation, often rely on harsh conditions, including strong bases or acids and organic solvents, leading to significant chemical waste. mdpi.compropulsiontechjournal.com

Recent advancements have demonstrated the feasibility of more environmentally benign synthetic routes. Mechanochemical methods, such as ball milling and grinding techniques, have emerged as promising alternatives. mdpi.comgkyj-aes-20963246.comscitepress.org These solvent-free or minimal-solvent approaches reduce waste and energy consumption. propulsiontechjournal.comgkyj-aes-20963246.com A notable study detailed a one-step mechanochemical synthesis of a library of 2'-hydroxychalcones using 5'-fluoro-2'-hydroxyacetophenone (B1294895) as a starting material, achieving high yields in a short reaction time. mdpi.comresearchgate.netnih.gov This approach, which involves grinding the reactants with a solid base like potassium hydroxide (B78521), could be directly adapted for the synthesis of this compound. mdpi.comresearchgate.net

Another sustainable approach involves the use of ultrasound irradiation, which can accelerate the reaction and improve yields in the Claisen-Schmidt condensation. nih.govnih.gov Furthermore, the exploration of novel catalysts, including solid-supported catalysts and biocatalysts, could lead to even more efficient and sustainable synthetic processes. The development of these green synthetic methods is crucial for the environmentally responsible production of this and other chalcone (B49325) derivatives for research and potential commercial applications.

| Synthesis Method | Key Features | Sustainability Advantages |

| Mechanochemical Synthesis (Ball Milling/Grinding) | Solvent-free or minimal solvent, use of mechanical force to initiate reaction. mdpi.comgkyj-aes-20963246.com | Reduced waste, lower energy consumption, shorter reaction times. nih.govpropulsiontechjournal.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate the reaction. nih.govnih.gov | Increased reaction rates, improved yields, often milder conditions. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat the reaction mixture. nih.gov | Rapid heating, shorter reaction times, often higher yields. nih.gov |

Advanced Mechanistic Elucidation Studies at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. The presence and position of the fluorine atom are known to significantly influence the biological activity of chalcones. nih.govnih.gov Fluorine's high electronegativity can alter the molecule's electronic properties, affecting its binding affinity and interaction with biological targets. nih.gov

Future studies should focus on identifying the specific cellular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify interacting proteins. Once potential targets are identified, detailed enzymatic and cellular assays will be necessary to validate these interactions and understand the functional consequences. For instance, studies on other fluorinated chalcones have revealed their ability to act as selective inhibitors of enzymes like monoamine oxidase (MAO), with the fluorine position being critical for selectivity between MAO-A and MAO-B isoforms. nih.gov Similar investigations could uncover novel enzymatic targets for this compound.

Moreover, advanced biophysical techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into how this chalcone binds to its target proteins. Computational methods, including molecular dynamics simulations, can further elucidate the dynamics of these interactions and the role of the fluorine and other substituents in binding and activity. nih.gov Such detailed mechanistic understanding is essential for its development as a pharmacological tool or therapeutic lead.

Development of Highly Selective and Potent Analogs through Rational Design and Computational Optimization

The scaffold of this compound provides a promising starting point for the rational design and development of more potent and selective analogs. Structure-activity relationship (SAR) studies will be fundamental to this effort, systematically modifying the substitution pattern on both aromatic rings to understand their influence on biological activity. nih.gov

Computational chemistry and molecular modeling will play a pivotal role in this process. nih.govijpda.org By creating computational models of the target enzyme's active site, researchers can design new chalcone derivatives with improved binding affinity and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate structural features with biological activity, guiding the synthesis of more effective compounds. mdpi.com

The introduction of different functional groups in place of or in addition to the existing fluoro and methoxy (B1213986) groups could lead to analogs with enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. researchgate.net For example, the strategic placement of additional fluorine atoms or other halogen groups can significantly impact a molecule's lipophilicity and metabolic fate. mdpi.com The development of such optimized analogs through a combination of rational design, computational screening, and chemical synthesis holds the potential to yield novel therapeutic agents for a range of diseases.

| Design Strategy | Approach | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chalcone scaffold and evaluation of biological activity. nih.gov | Identification of key structural features for potency and selectivity. |

| Computational Modeling and Docking | In silico simulation of ligand-protein interactions to predict binding affinity. nih.govijpda.org | Design of analogs with improved target engagement. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. mdpi.com | Prediction of the activity of novel, unsynthesized compounds. |

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 5'-fluoro-2'-hydroxy-4-methoxychalcone and its derivatives?

- Methodology : The compound is synthesized via aldol condensation between 4'-fluoro-2'-hydroxyacetophenone and substituted aldehydes, followed by cyclization (e.g., with hydrazine hydrate for dihydropyrazole derivatives). Reaction conditions (solvent, temperature, catalyst) must be optimized to enhance yield and purity. Post-synthesis purification involves column chromatography and recrystallization .

- Key Considerations : Substituent positioning (e.g., methoxy vs. dimethoxy groups) significantly impacts reaction efficiency. For example, 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone derivatives require careful control of stoichiometry to avoid byproducts .

Q. How are antioxidant properties of this chalcone evaluated experimentally?

- Standard Assays :

- DPPH Radical Scavenging : Measure IC50 values (e.g., 190 µg/mL for the parent compound) under controlled pH and temperature.

- H₂O₂-Induced Oxidative Stress : Use yeast cell models to quantify survival rates under oxidative conditions.

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Store in sealed glass containers at 0–6°C, protected from light and moisture. Avoid proximity to strong oxidizers .

- PPE : Use chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), and safety goggles. Local exhaust ventilation is mandatory during synthesis .

Q. Which analytical techniques confirm the structural integrity and purity of synthesized derivatives?

- HPLC : Assess purity (>97% by HLC) using C18 columns and UV detection at 254–280 nm .

- Spectroscopy : NMR (¹H/¹³C) for functional group identification; MS for molecular weight confirmation. For example, 4,2'-dihydroxy-4'-methoxychalcone derivatives show characteristic phenolic OH peaks at δ 9–12 ppm in DMSO-d6 .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence anti-inflammatory activity?

- Structure-Activity Relationship (SAR) :

- COX-2 Selectivity : 4'-Fluoro-2'-hydroxy-4-methoxychalcone exhibits higher COX-2 inhibition than dimethoxy analogs due to enhanced hydrogen bonding with active-site residues .

- Substituent Effects : Monomethoxy derivatives (e.g., 5d in ) show superior analgesic activity, while dimethoxy variants (e.g., 5a) excel in radical scavenging .

- Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) to map interactions with COX-2 (PDB ID: 5KIR) and validate with in vitro enzyme assays .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

- Case Study : While 4'-fluoro-2'-hydroxy-4-methoxychalcone shows strong anti-inflammatory activity in COX assays, its dihydropyrazole derivative may exhibit reduced potency due to steric hindrance.

- Resolution : Conduct kinetic studies (e.g., HPLC monitoring of substrate conversion) and compare IC50 values under standardized conditions. Cross-validate with in vivo models (e.g., carrageenan-induced paw edema) .

Q. Can Pd(II)-catalyzed cyclization improve synthetic efficiency for flavone analogs?

- Advanced Synthesis : Apply Pd(II) catalysts (e.g., Pd(OAc)₂) to oxidize dihydrochalcones to flavones. For example, 2'-hydroxy-4-methoxydihydrochalcone converts to flavone 3n in 5 hours under optimized conditions (80°C, DMF, O₂ atmosphere) .

- Advantages : Higher regioselectivity and reduced side reactions compared to traditional acid-catalyzed methods.

Q. How does the compound’s stability impact experimental reproducibility?

- Degradation Risks : Exposure to light or elevated temperatures (>25°C) accelerates decomposition. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

- Mitigation : Use amber vials for storage and avoid aqueous buffers with pH > 7.0 during bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.